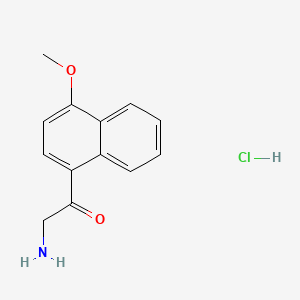
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C13H13NO2.ClH. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an amino group attached to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride typically involves the reaction of 4-methoxynaphthalene with an appropriate amino compound under controlled conditions. One common method includes the use of 4-methoxynaphthalene-1-carbaldehyde, which undergoes a condensation reaction with an amino compound to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
Major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene compounds. These products are often characterized using techniques such as NMR, IR, and UV-Vis spectroscopy .
Scientific Research Applications
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone group.
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: This compound has a similar ethanone moiety but with a chlorophenyl group instead of a methoxynaphthalene group.
1-(2-Amino-4-methylthiazol-5-yl)ethanone Hydrochloride: This compound features a thiazole ring instead of a naphthalene ring.
Uniqueness
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-amino-1-(4-methoxynaphthalen-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13;/h2-7H,8,14H2,1H3;1H |
InChI Key |
CAGUHYCJTPOKFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


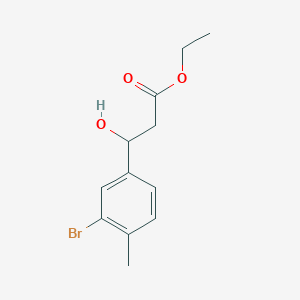

![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)

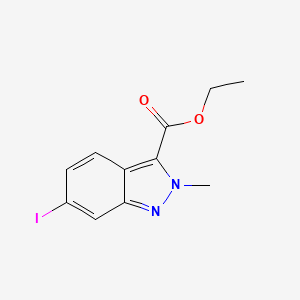
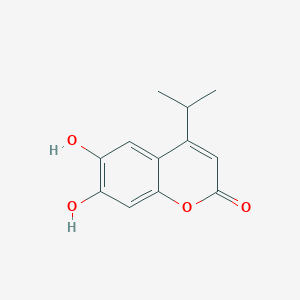

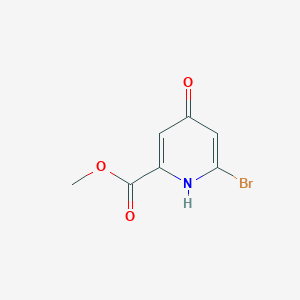
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)


![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
